![molecular formula C19H16N2O2 B5551626 N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

N-[4-(benzyloxy)phenyl]isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(benzyloxy)phenyl]isonicotinamide is a derivative of isonicotinamide, a compound that has been extensively studied for its various chemical and biological properties. It has been a subject of interest in the field of medicinal chemistry, particularly for its potential as an inhibitor of certain enzymes like xanthine oxidase.

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, including introduction of various functional groups to optimize biological activity. For instance, Zhang et al. (2019) synthesized a series of N-phenylisonicotinamide derivatives as novel xanthine oxidase inhibitors, demonstrating the use of structure-based drug design strategies to improve potency (Zhang et al., 2019).

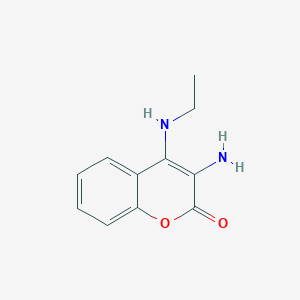

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyl group and a phenyl group attached to isonicotinamide. This structure has been the basis for creating various derivatives with targeted biological activities, as demonstrated in the synthesis studies.

Chemical Reactions and Properties

Isonicotinamide derivatives, including this compound, often participate in hydrogen bonding and other noncovalent interactions, which are crucial for their biological activities. For example, studies like those conducted by Dubey and Desiraju (2014) and Patterson et al. (2015) explore these interactions in detail (Dubey & Desiraju, 2014); (Patterson et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. Studies like those by Kumar et al. (2004) and Tzeng et al. (2016) provide insights into these aspects (Kumar et al., 2004); (Tzeng et al., 2016).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antitumor Activity

A novel scaffold containing N-[4-(benzyloxy)phenyl]isonicotinamide derivatives was identified as an inhibitor of the hSIRT1 enzyme. The most potent compound in this series exhibited significant inhibition of SIRT1 activity and demonstrated dose-dependent antitumor effects in breast cancer cell lines, suggesting potential applications in cancer treatment (Alvala et al., 2012).

Hydrogel Formation

Research on derivatives of isonicotinic acid, including this compound, showed that certain amides can act as efficient hydrogelators. Only specific derivatives formed hydrogels, highlighting their potential in creating novel materials for biomedical applications (Kumar et al., 2004).

Xanthine Oxidase Inhibition

Derivatives of this compound were evaluated as novel xanthine oxidase inhibitors. These derivatives, especially those with a tetrazole moiety, demonstrated significant inhibitory effects, presenting a promising direction for the treatment of conditions like gout (Zhang et al., 2019).

Anion Binding and Molecular Recognition

Compounds based on this compound have been studied for their ability to bind anions in aqueous solutions, creating a hydrophobic microenvironment that favors hydrogen bonding interactions. This property can be utilized in designing sensors and devices for environmental monitoring and healthcare applications (Yang et al., 2008).

Antibacterial Activity

Studies have also explored the synthesis of this compound derivatives for their antibacterial activity, indicating potential uses in developing new antimicrobial agents (Ramachandran, 2017).

Fluorescent Probe Development

A fluorescent probe based on this compound was synthesized for sensing pH in biological systems. This probe shows promise for intracellular pH monitoring, contributing to our understanding of cellular processes and diseases (Jiao et al., 2019).

Eigenschaften

IUPAC Name |

N-(4-phenylmethoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-6-8-18(9-7-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQLUKOGBLASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)